molecular formula C10H12O2S B1317008 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene CAS No. 252357-16-7

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene

Cat. No.: B1317008
CAS No.: 252357-16-7
M. Wt: 196.27 g/mol
InChI Key: SQHREYMIOWPUPA-UHFFFAOYSA-N
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Description

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene is an organic compound that features a thienyl group substituted with an ethoxycarbonyl group and a propene chain

Scientific Research Applications

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene”. Without more information, it’s difficult to provide a detailed analysis .

Safety and Hazards

Safety and hazards would depend on the specific properties of “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene”. For example, a related compound, 5-Ethoxycarbonyl-2-thienylzinc bromide, is advised to be kept away from sources of ignition and not to be emptied into drains .

Future Directions

The future directions for research and development involving “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would likely depend on its specific applications and properties. Without more information, it’s difficult to provide a detailed analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene typically involves the reaction of 5-ethoxycarbonyl-2-thiophenecarboxaldehyde with a suitable propene derivative under specific conditions. One common method is the use of a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired propene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted thienyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Ethoxycarbonyl-2-thienyl)-1-butene
  • 3-(5-Methoxycarbonyl-2-thienyl)-1-propene
  • 3-(5-Ethoxycarbonyl-2-furyl)-1-propene

Uniqueness

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene is unique due to the presence of the thienyl ring with an ethoxycarbonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

ethyl 5-prop-2-enylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHREYMIOWPUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572588
Record name Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252357-16-7
Record name Ethyl 5-(2-propen-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252357-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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